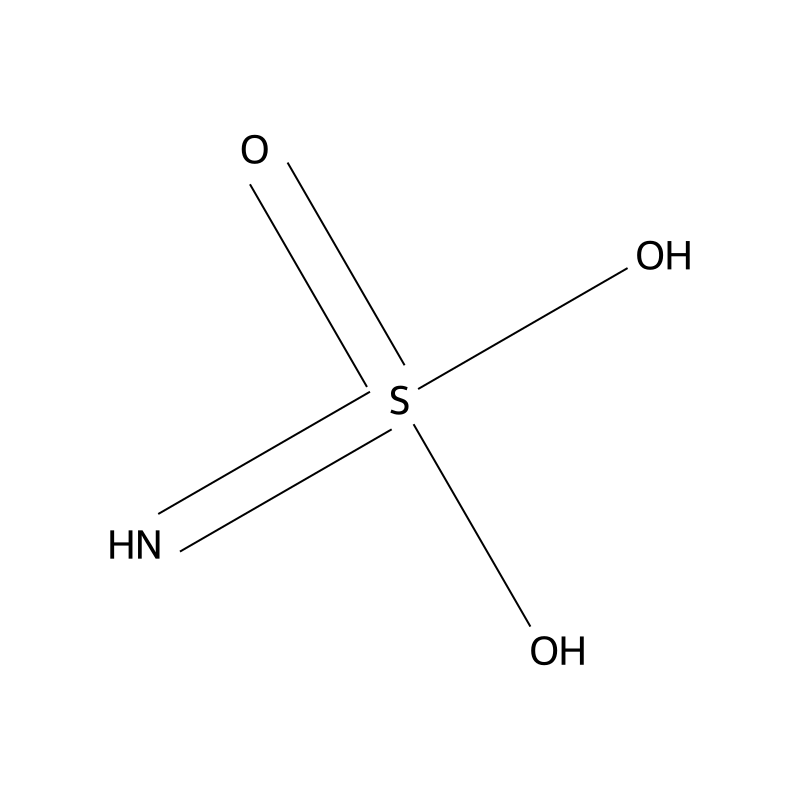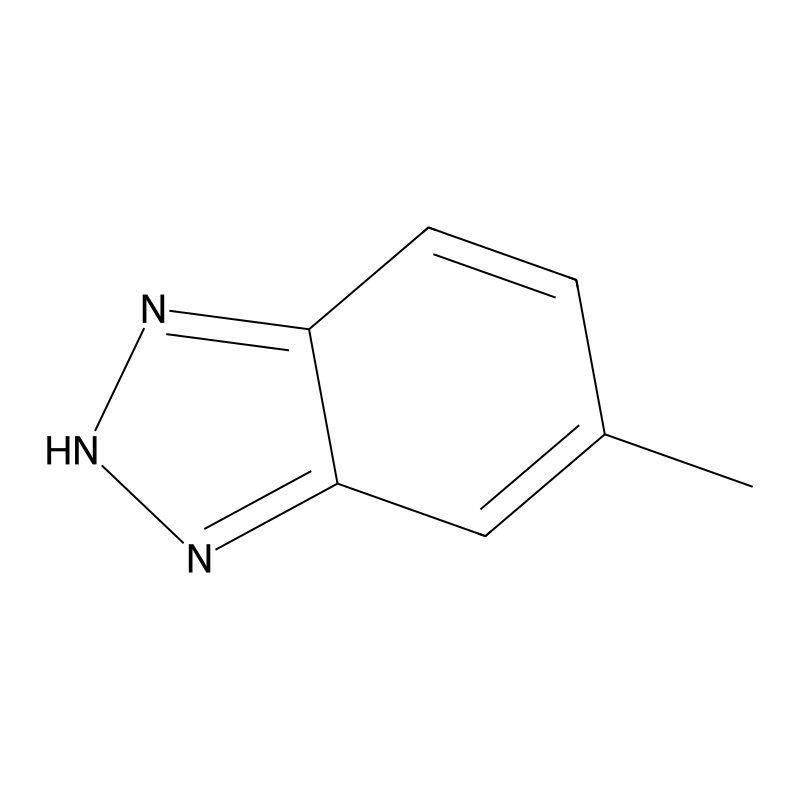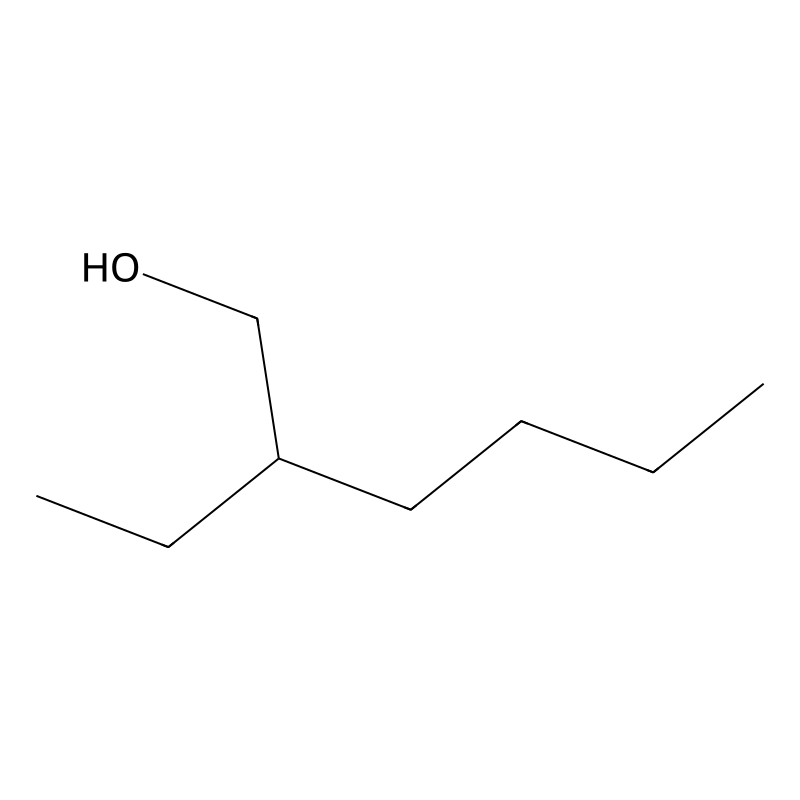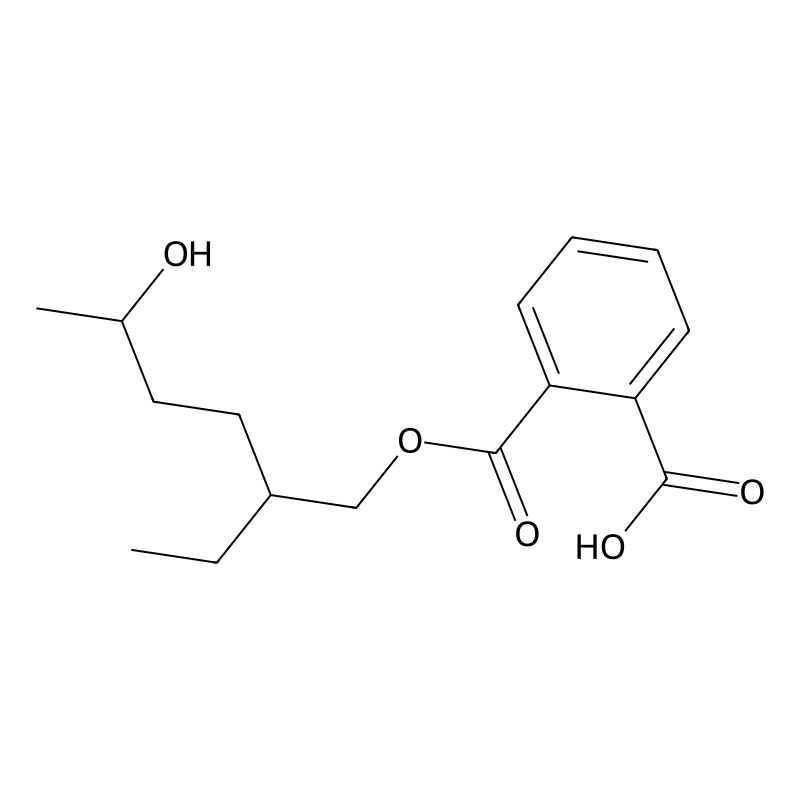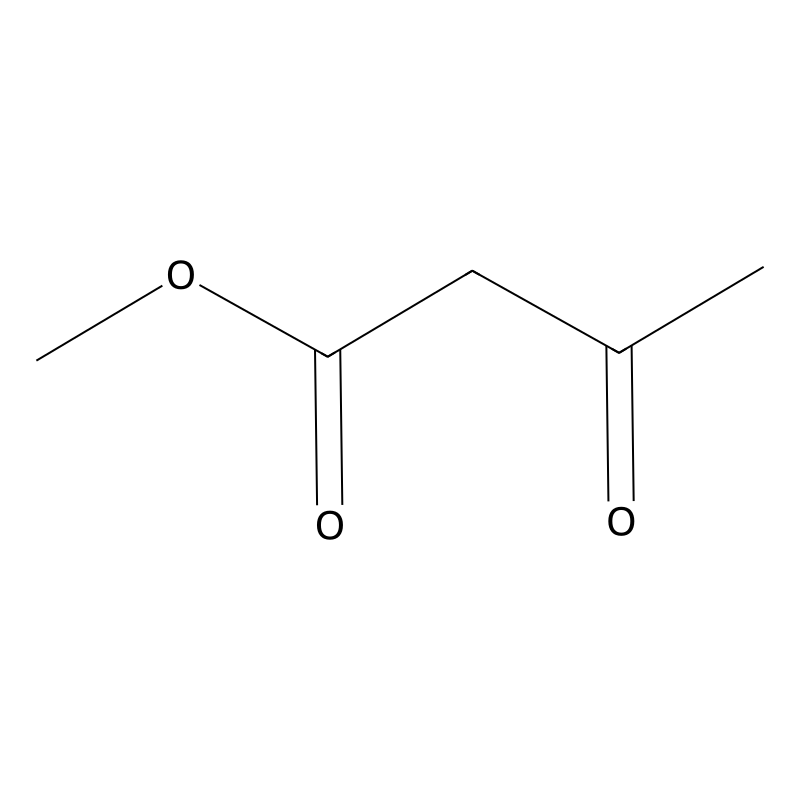Chromatography Standards
CAS No.:5329-14-6
Molecular Formula:H3NO3S
NH2SO3H
H3NO3S
NH2SO3H
H3NO3S
Molecular Weight:97.1 g/mol
Availability:
In Stock
CAS No.:136-85-6
Molecular Formula:C7H7N3
Molecular Weight:133.15 g/mol
Availability:
In Stock
CAS No.:104-76-7
Molecular Formula:C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
Molecular Weight:130.23 g/mol
Availability:
In Stock
CAS No.:40321-99-1
Molecular Formula:C16H22O5
Molecular Weight:294.34 g/mol
Availability:
In Stock
CAS No.:57-55-6
Molecular Formula:C3H8O2
C3H8O2
CH3CHOHCH2OH
C3H8O2
CH3CHOHCH2OH
Molecular Weight:76.09 g/mol
Availability:
In Stock
CAS No.:105-45-3
Molecular Formula:C5H8O3
Molecular Weight:116.11 g/mol
Availability:
In Stock
